
N-(1-Cyano-3-methylcyclohexyl)-3-fluoro-4-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Cyano-3-methylcyclohexyl)-3-fluoro-4-(trifluoromethyl)benzamide, commonly known as CTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTB is a selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is involved in pain sensation and inflammation.
Mécanisme D'action
N-(1-Cyano-3-methylcyclohexyl)-3-fluoro-4-(trifluoromethyl)benzamide is a non-selective cation channel that is activated by various stimuli, including heat, protons, and capsaicin. Activation of N-(1-Cyano-3-methylcyclohexyl)-3-fluoro-4-(trifluoromethyl)benzamide leads to the influx of calcium ions into the cell, which triggers pain sensation and inflammation. CTB binds to the vanilloid binding site of N-(1-Cyano-3-methylcyclohexyl)-3-fluoro-4-(trifluoromethyl)benzamide and prevents its activation by the aforementioned stimuli, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
CTB has been shown to reduce pain and inflammation in animal models of various diseases, including arthritis, neuropathic pain, and inflammatory bowel disease. CTB has also been found to inhibit cancer cell growth and induce apoptosis in vitro and in vivo. Additionally, CTB has been shown to have a neuroprotective effect in animal models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
CTB is a potent and selective N-(1-Cyano-3-methylcyclohexyl)-3-fluoro-4-(trifluoromethyl)benzamide antagonist that has been extensively studied in preclinical models. However, its use in human clinical trials is limited due to its poor solubility and bioavailability. Additionally, CTB has been found to have off-target effects on other ion channels, which may limit its therapeutic potential.
Orientations Futures
Future research on CTB should focus on improving its solubility and bioavailability to facilitate its use in human clinical trials. Additionally, further studies are needed to elucidate the potential off-target effects of CTB on other ion channels and to identify any potential drug-drug interactions. Finally, more research is needed to explore the potential therapeutic applications of CTB in cancer therapy and neuroprotection.
Méthodes De Synthèse
The synthesis of CTB involves the reaction of 3-fluoro-4-(trifluoromethyl)benzoic acid with 1-cyano-3-methylcyclohexane in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with trifluoroacetic acid to obtain CTB in high yield and purity.
Applications De Recherche Scientifique
CTB has been studied extensively for its potential therapeutic applications in pain management, inflammation, and cancer. As a N-(1-Cyano-3-methylcyclohexyl)-3-fluoro-4-(trifluoromethyl)benzamide antagonist, CTB has been shown to reduce pain and inflammation in animal models of various diseases, including arthritis, neuropathic pain, and inflammatory bowel disease. CTB has also been found to inhibit cancer cell growth and induce apoptosis in vitro and in vivo, making it a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
N-(1-cyano-3-methylcyclohexyl)-3-fluoro-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F4N2O/c1-10-3-2-6-15(8-10,9-21)22-14(23)11-4-5-12(13(17)7-11)16(18,19)20/h4-5,7,10H,2-3,6,8H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDWWQAHTUXQKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)(C#N)NC(=O)C2=CC(=C(C=C2)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyano-3-methylcyclohexyl)-3-fluoro-4-(trifluoromethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-4-propylthiadiazole-5-carboxamide](/img/structure/B2913827.png)




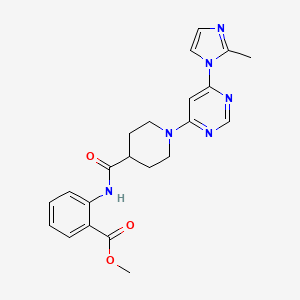
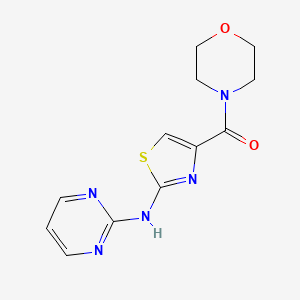
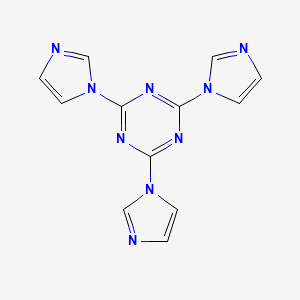
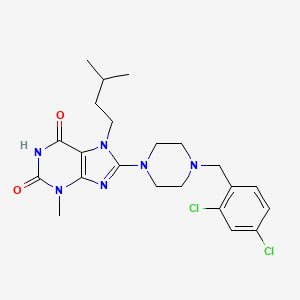
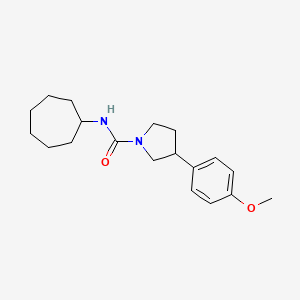

![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-cyclopropyloxalamide](/img/structure/B2913845.png)